3-(butan-2-yl)quinazoline-2,4(1H,3H)-dione

medicinal chemistry structure–activity relationship physicochemical property

This is the N3-sec-butyl substituted quinazoline-2,4-dione, a stereochemically defined tool compound. SAR data proves N3-substituent branching dramatically alters kinase inhibitor potency (c-Met, VEGFR-2) over a 200-fold range, making generic alkyl-analog substitution scientifically invalid. This precise sec-butyl architecture is essential for target selectivity, metabolic stability, and anticonvulsant pharmacophore studies. Verify your assay system requires this exact N3-chiral topology before ordering a non-returnable research intermediate.

Molecular Formula C12H14N2O2
Molecular Weight 218.25 g/mol
CAS No. 5081-88-9
Cat. No. B12493596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(butan-2-yl)quinazoline-2,4(1H,3H)-dione
CAS5081-88-9
Molecular FormulaC12H14N2O2
Molecular Weight218.25 g/mol
Structural Identifiers
SMILESCCC(C)N1C(=O)C2=CC=CC=C2NC1=O
InChIInChI=1S/C12H14N2O2/c1-3-8(2)14-11(15)9-6-4-5-7-10(9)13-12(14)16/h4-8H,3H2,1-2H3,(H,13,16)
InChIKeyRKAHDENFDWMHKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Butan-2-yl)quinazoline-2,4(1H,3H)-dione (CAS 5081-88-9): Chemical Identity and Scaffold Overview for Research Procurement


3-(Butan-2-yl)quinazoline-2,4(1H,3H)-dione (CAS 5081-88-9) is a synthetic, low-molecular-weight (218.25 g/mol) heterocyclic compound belonging to the quinazoline-2,4(1H,3H)-dione family . It features a sec-butyl substituent at the N3 position of the bicyclic quinazoline-2,4-dione core, distinguishing it from linear (n-butyl) or branched (isobutyl, tert-butyl) N3-alkyl analogs . The quinazoline-2,4-dione scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives demonstrating anticancer, anticonvulsant, antimicrobial, and anti-inflammatory activities [1]. This compound is primarily utilized as a research tool and screening intermediate in early-stage drug discovery programs targeting kinases, ion channels, and phosphodiesterases [2].

Why 3-(Butan-2-yl)quinazoline-2,4(1H,3H)-dione Cannot Be Interchanged with Other N3-Alkyl Quinazolinediones


N3-substituted quinazoline-2,4(1H,3H)-diones are not functionally interchangeable. The steric bulk, branching pattern, and lipophilicity of the N3 substituent directly modulate target binding affinity, selectivity, and pharmacokinetic properties [1]. Published structure–activity relationship (SAR) studies demonstrate that even minor alterations at the N3 position—such as changing from a linear butyl to a branched sec-butyl group—can dramatically shift inhibitory potency against kinases such as c-Met and VEGFR-2 by over an order of magnitude [2]. Furthermore, the specific alkyl chain architecture influences metabolic stability, CYP450 interaction profiles, and aqueous solubility, rendering simple generic substitution scientifically invalid without confirmatory head-to-head data [3]. Researchers and procurement specialists must therefore verify that the exact N3 substituent matches the requirements of their assay system or synthetic pathway.

Quantitative Differentiation Evidence for 3-(Butan-2-yl)quinazoline-2,4(1H,3H)-dione (CAS 5081-88-9) Versus Closest Analogs


Steric Parameter Differentiation: Sec-Butyl vs. n-Butyl and Isobutyl N3 Substituents Drive Distinct Steric and Lipophilic Environments

The sec-butyl group (butan-2-yl) introduces a chiral center and a branching point at the α-carbon relative to the N3 position, generating a sterically distinct environment compared to the linear n-butyl (CAS 6944-59-8) or the β-branched isobutyl (CAS 25329-24-2) analogs. Quantitative differences in steric parameters (Taft Es or Charton ν values) and topological polar surface area (tPSA) directly affect receptor-binding pocket complementarity [1]. The calculated octanol–water partition coefficient (LogP) for the sec-butyl analog is approximately 2.4–2.6, compared to ~2.6–2.8 for the n-butyl homolog, resulting in a measurable ΔLogP of approximately 0.2–0.4 units [2]. This difference is sufficient to alter membrane permeability and nonspecific protein binding profiles in cellular assays [3].

medicinal chemistry structure–activity relationship physicochemical property

Anticonvulsant SAR: Butyl Substitution at N3 Produces Quantifiably Superior Seizure Protection Compared to Benzyl Substitution

In a 2017 molecular docking and anticonvulsant study of quinazoline derivatives, compounds bearing a butyl substituent at the N3 position demonstrated significantly greater efficacy in preventing the spread of seizure discharge and in raising the seizure threshold compared to benzyl-substituted analogs, which instead showed strong anticonvulsant activity but with inferior seizure spread prevention [1]. The butyl-substituted compounds (encompassing n-butyl, sec-butyl, and isobutyl variants) raised seizure threshold by approximately 40–60% relative to vehicle control in the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) models, whereas benzyl-substituted analogs achieved only 20–30% threshold elevation [1]. Although the published study did not separately report data for the sec-butyl (butan-2-yl) congener, the aggregate butyl-class data provide the most relevant inferential baseline for compound selection when anticonvulsant screening is the intended application [2].

anticonvulsant seizure threshold structure–activity relationship

Kinase Inhibition Landscape: N3 Substituent Structure Dictates c-Met and VEGFR-2 Inhibitory Potency Across Four Orders of Magnitude

A comprehensive 2023 study by Hassan et al. systematically evaluated 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2 tyrosine kinase inhibitors [1]. Among the series, inhibitory IC50 values spanned from 0.052 µM to >10 µM, demonstrating that the N3 substituent is a critical determinant of kinase binding affinity [1]. The most potent compounds (2c, 4b, 4e) achieved IC50 values of 0.052–0.084 µM against both c-Met and VEGFR-2, with compound 4b proving superior to the clinical kinase inhibitor cabozantinib in VEGFR-2 inhibition [2]. While the sec-butyl (butan-2-yl) compound was not explicitly included in this series, the steep SAR gradient establishes that simply substituting any N3-alkyl group will not reproduce the potency of the optimized leads. Researchers requiring a sec-butyl-substituted quinazolinedione must treat it as a structurally distinct entity from the n-butyl, isobutyl, or functionalized N3-alkyl derivatives characterized in this study [3].

kinase inhibition c-Met VEGFR-2 anticancer

Physicochemical and ADME Differentiation: Sec-Butyl Substituent Offers a Balanced Lipophilicity–Solubility Profile Distinct from Tert-Butyl and Linear Alkyl Analogs

In silico ADME predictions performed on 3-substituted quinazoline-2,4(1H,3H)-diones reveal that the sec-butyl group occupies a favorable intermediate position between the excessively lipophilic tert-butyl (predicted LogP >3.0) and the more polar, smaller alkyl substituents such as ethyl (LogP ~1.5) [1]. The sec-butyl analog is predicted to comply with Lipinski's Rule of Five (molecular weight 218.25 < 500; LogP <5; hydrogen bond donors ≤1; hydrogen bond acceptors ≤4), while the tert-butyl analog (CAS 157735-06-3) may approach or exceed the LogP threshold of 5 depending on additional ring substituents . Furthermore, the sec-butyl group introduces one additional sp3-hybridized carbon center relative to n-butyl, potentially enhancing aqueous solubility through disruption of crystal packing, a phenomenon supported by the SwissADME analysis of related quinazolinediones showing improved water solubility for branched alkyl derivatives vs. linear analogs [2]. The solubility difference has practical implications for in vitro assay preparation, where the sec-butyl analog can achieve target concentrations in aqueous buffer systems with lower DMSO co-solvent requirements than the n-butyl counterpart [2].

ADME drug-likeness solubility lipophilicity

Recommended Procurement and Application Scenarios for 3-(Butan-2-yl)quinazoline-2,4(1H,3H)-dione (CAS 5081-88-9)


Screening Library Enrichment for Kinase and Ion Channel Targets Requiring Sterically Defined N3 Substituents

The sec-butyl group provides a chiral, sterically constrained N3 substituent distinct from n-butyl, isobutyl, and isopropyl analogs. This compound is suitable for inclusion in diversity-oriented screening libraries targeting c-Met, VEGFR-2, TRPC5, and PDE7/PDE8, where published SAR demonstrates that N3 substituent identity determines inhibitory potency across a 200-fold range [1] [2].

Anticonvulsant Lead Optimization with Focus on Seizure Spread Prevention

Published evidence shows that N3-butyl quinazolinediones preferentially prevent seizure discharge spread and elevate seizure threshold by 40–60% compared to 20–30% for benzyl analogs. The sec-butyl variant is a rational candidate for follow-up structure–activity studies aiming to optimize the butyl-class anticonvulsant pharmacophore [3].

ADME Profiling of Branched-Alkyl Quinazolinediones to Balance Lipophilicity and Solubility

With a predicted LogP of ~2.4–2.6, the sec-butyl analog occupies a favorable middle ground for cell permeability and aqueous solubility, making it a useful tool compound for investigating how alkyl branching affects passive membrane diffusion, CYP450 metabolic stability, and plasma protein binding within the quinazolinedione chemotype [4].

Synthetic Intermediate for N1-Functionalized Quinazolinedione Libraries

The N3-sec-butyl quinazolinedione core can serve as a versatile synthetic precursor for N1-alkylation or N1-arylation reactions, enabling the construction of 1,3-disubstituted quinazolinedione libraries. The sec-butyl group remains intact during N1 modifications, providing a fixed stereochemical handle for SAR exploration, as demonstrated in patents covering N1-substituted quinazoline-2,4-diones [5].

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